4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound "4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound is characterized by the presence of an allyl group, a chloro-methylphenoxy moiety, and a thiol group attached to the triazole ring.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, a related compound, 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, was synthesized using microwave-assisted condensation, demonstrating the efficiency of this method in producing triazole derivatives . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved base-catalyzed intramolecular dehydrative cyclization, yielding the desired product in good yield .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, which provided detailed geometric parameters . Theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods, complement these experimental techniques by predicting vibrational frequencies, chemical shifts, and molecular geometries, which often show good agreement with experimental data .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the reaction conditions and the nature of the substituents . The reactivity of these compounds is influenced by their electronic structure, which can be studied through molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and density, are determined experimentally and can be influenced by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insights into the density and melting points of these compounds . The chemical properties, such as acidity or basicity of the thiol group, can be inferred from spectroscopic data and theoretical calculations .
Scientific Research Applications
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Chemical Synthesis
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Synthesis of Indole Derivatives
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Synthesis of Arylidenerhodanines
- Application : This compound might be used in the synthesis of arylidenerhodanines, which display potential biological activity .
- Method : The compound 3-N-allylrhodanine 1 was condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .
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Pharmaceutical Research
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Material Science
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Biological Research
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Early Discovery Research
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Chemical Community
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves identifying potential applications of the compound and areas where further research is needed.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on “4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol”.
properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULHIPFPXTDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396702 |
Source
|
Record name | 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-83-4 |
Source
|
Record name | 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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